An In-depth Technical Guide to 3'-Aminopropiophenone: Chemical Properties and Structure
An In-depth Technical Guide to 3'-Aminopropiophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Aminopropiophenone, also known by its IUPAC name 1-(3-aminophenyl)propan-1-one, is an aromatic ketone and a structural isomer of the well-studied 4'-aminopropiophenone (PAPP). While PAPP has garnered significant attention for its potent biological activity, specifically its ability to induce methemoglobinemia, 3'-aminopropiophenone is comparatively less studied. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3'-aminopropiophenone, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3'-Aminopropiophenone is presented in the table below. It is important to note that experimentally determined melting and boiling points for this specific compound are not consistently reported in the literature. The values for the closely related compound, 3'-aminoacetophenone, are provided for estimation.
| Property | Value | Source |
| IUPAC Name | 1-(3-aminophenyl)propan-1-one | [1] |
| Synonyms | m-Aminopropiophenone, 3-Propionylaniline | [1] |
| CAS Number | 1197-05-3 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Yellow crystalline powder | |
| Melting Point | Data not consistently available. (3'-Aminoacetophenone: 94-98 °C) | |
| Boiling Point | Data not consistently available. (3'-Aminoacetophenone: 289-290 °C) | |
| Solubility | Soluble in organic solvents and likely exhibits moderate solubility in water. | [1] |
Chemical Structure
3'-Aminopropiophenone possesses a central benzene ring substituted with an amino group (-NH₂) at the meta-position (position 3) and a propanoyl group (-C(O)CH₂CH₃) at position 1. The structure contains a ketone functional group and a primary aromatic amine. The presence of both an electron-donating amino group and an electron-withdrawing carbonyl group influences the electron density distribution within the aromatic ring and the overall reactivity of the molecule.
The logical relationship for the synthesis of 3'-Aminopropiophenone from its nitro precursor is outlined below.
Experimental Protocols
Synthesis of 3'-Aminopropiophenone via Reduction of 3'-Nitropropiophenone
The most common synthetic route to 3'-aminopropiophenone is the reduction of its corresponding nitro compound, 3'-nitropropiophenone. Below is a representative experimental protocol adapted from the well-established reduction of similar nitroaryl ketones.
Materials:
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3'-Nitropropiophenone
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Granulated Tin (Sn)
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Concentrated Hydrochloric Acid (HCl)
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Concentrated Sodium Hydroxide (NaOH) solution
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Ethyl acetate
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Filtration apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-nitropropiophenone and granulated tin.
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Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and should be controlled with external cooling if necessary.
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Heat the mixture to reflux with continuous stirring for 2-3 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.
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Cool the reaction mixture to room temperature and filter to remove any unreacted tin.
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Carefully neutralize the filtrate with a concentrated sodium hydroxide solution until the solution is basic to precipitate tin salts.
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Filter the mixture to remove the precipitated tin salts.
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Extract the aqueous filtrate three times with ethyl acetate.
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Combine the organic extracts and dry over anhydrous sodium sulfate.
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Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3'-aminopropiophenone.
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The crude product can be further purified by recrystallization or column chromatography.
The workflow for the synthesis and purification of 3'-Aminopropiophenone is illustrated in the following diagram.
Biological Activity and Signaling Pathways
While the 4'-amino isomer (PAPP) is a potent toxin that induces methemoglobinemia, leading to hypoxia, the 3'-amino isomer (3'-aminopropiophenone) is reported to be the least biologically active among the positional isomers.[2] The toxic effects of PAPP are attributed to its metabolic activation to a hydroxylamine derivative, which then oxidizes hemoglobin.[3] The position of the amino group on the phenyl ring is critical for this biological activity.
Currently, there is no significant evidence in the scientific literature to suggest that 3'-aminopropiophenone is involved in any specific signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context may be as a chemical intermediate or as a negative control in studies involving its more active isomers. Therefore, a diagram of a signaling pathway is not applicable to this compound based on current knowledge.

